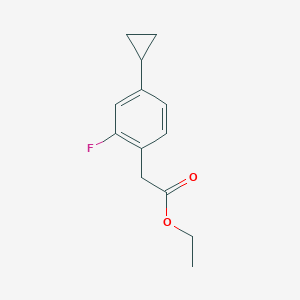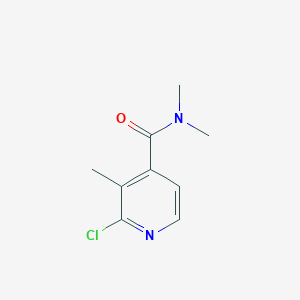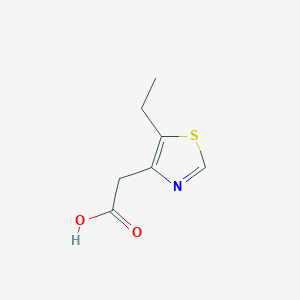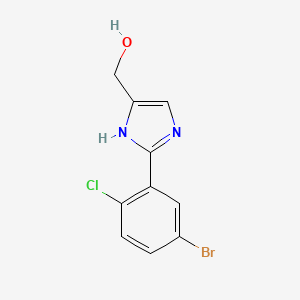
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, and a methanol group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification using techniques like crystallization or chromatography. The use of efficient catalysts and green chemistry principles can enhance the scalability and sustainability of the production process .
化学反応の分析
Types of Reactions
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents or to convert the imidazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol: has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes . The presence of halogen substituents enhances its binding affinity and specificity towards these targets .
類似化合物との比較
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol: can be compared with other imidazole derivatives, such as:
2-(5-Bromo-2-chlorophenyl)imidazole: Lacks the methanol group, which may affect its solubility and reactivity.
2-(5-Bromo-2-chlorophenyl)imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of methanol, influencing its acidity and potential interactions with biological targets.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the methanol group, which can impact its chemical reactivity and biological activity .
特性
分子式 |
C10H8BrClN2O |
|---|---|
分子量 |
287.54 g/mol |
IUPAC名 |
[2-(5-bromo-2-chlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8BrClN2O/c11-6-1-2-9(12)8(3-6)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChIキー |
VQRCZAHFLKUSNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)C2=NC=C(N2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




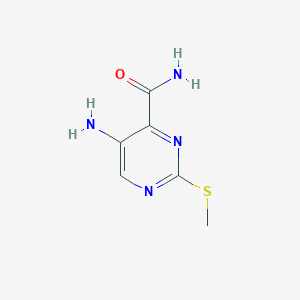

![6-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677601.png)

